1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine
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Overview
Description
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides access to the pyrazolo[1,5-b]pyridazine core, which can then be further functionalized to yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various heterocyclic structures.
Scientific Research Applications
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine can be compared with other pyrazolo[1,5-b]pyridazine derivatives, such as:
FK838: Known for its adenosine receptor antagonist activity.
KCA-1312: Exhibits phosphodiesterase inhibitory activity.
ABT-963: A potent cyclooxygenase-2 inhibitor.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
Biological Activity
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine is a compound that has attracted attention due to its unique structure and potential therapeutic applications. It belongs to a class of compounds known as phosphodiesterase (PDE) inhibitors, which play a crucial role in modulating cyclic nucleotide levels within cells. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄, with a molecular weight of approximately 232.32 g/mol. Its structure features a pyrazolo[1,5-b]pyridazine core, which is substituted with an isopropyl group and a 2-methylpropan-1-amine moiety. This structural configuration is significant for its biological activity.
The primary mechanism of action for this compound is as a phosphodiesterase inhibitor . PDEs are enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP), two important signaling molecules involved in various physiological processes including inflammation, pain perception, and neurotransmission. By inhibiting these enzymes, the compound can increase the levels of cAMP and cGMP, thereby enhancing signaling pathways that may lead to therapeutic effects such as analgesia and anti-inflammatory responses .
Biological Activity and Therapeutic Applications
Preliminary studies indicate that this compound exhibits significant biological activity in several areas:
- Analgesic Effects : The modulation of neurotransmitter systems through increased cAMP levels may contribute to pain relief.
- Anti-inflammatory Properties : By influencing inflammatory pathways, this compound shows potential in treating conditions characterized by excessive inflammation.
Comparison with Other PDE Inhibitors
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structure | Key Features |
---|---|---|
Ibudilast | Ibudilast Structure | Nonselective PDE inhibitor used for asthma treatment; shares core structure but differs in substituents. |
Rolipram | Rolipram Structure | Selective PDE4 inhibitor; used in depression treatment; differs in specificity and application. |
Apremilast | Apremilast Structure | PDE4 inhibitor used for psoriatic arthritis; shares mechanism but distinct chemical structure. |
Case Studies and Research Findings
Research has shown promising results regarding the efficacy of this compound in various preclinical models:
Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was attributed to enhanced cAMP signaling pathways.
Study 2: Anti-inflammatory Action
In vitro studies indicated that the compound effectively reduced pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating chronic inflammatory diseases.
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-methyl-1-(2-propan-2-ylpyrazolo[1,5-b]pyridazin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H20N4/c1-8(2)12(14)11-10-6-5-7-15-17(10)16-13(11)9(3)4/h5-9,12H,14H2,1-4H3 |
InChI Key |
KNQPXZXOCFQOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=C1C(C(C)C)N)C=CC=N2 |
Origin of Product |
United States |
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